The synthesis of dehydrovomifoliol can be achieved through several methods, including both natural extraction and synthetic approaches. The primary method involves:
In laboratory settings, enantiomerically pure forms of dehydrovomifoliol can be synthesized using enzyme-mediated acetylation followed by fractional crystallization . Advanced techniques such as high-speed countercurrent chromatography have also been established for effective separation and purification .
Dehydrovomifoliol has a complex molecular structure characterized by its specific arrangement of carbon and hydrogen atoms. The molecular formula is , with a molecular weight of approximately 224.35 g/mol.
Dehydrovomifoliol is involved in various chemical reactions that enhance its utility in synthetic organic chemistry:
The pharmacological effects of dehydrovomifoliol are primarily mediated through its interaction with specific molecular pathways. Notably, it has been shown to modulate the peroxisome proliferator-activated receptor alpha (PPARα) and fibroblast growth factor 21 (FGF21) axis. This modulation influences gene expression related to lipogenesis and fatty acid oxidation, thereby reducing lipid accumulation within cells. Such mechanisms are particularly relevant in the context of non-alcoholic fatty liver disease .
Dehydrovomifoliol exhibits several notable physical and chemical properties:
These properties contribute to its utility in both laboratory research and potential therapeutic applications .
Dehydrovomifoliol has several scientific uses, particularly in pharmacology and medicinal chemistry:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6